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Compound of Interest

TRIS(TRIMETHYLSILOXY)ANTIM
Compound Name:

ONY
CAS No.: 194033-87-9
Cat. No.: B071154

Get Quote

Executive Summary & Strategic Positioning

Tris(trimethylsiloxy)antimony (CAS: 72950-14-4), often denoted as

, represents a specialized class of heteroleptic precursors distinct from standard alkyls or
alkoxides. Unlike common antimony precursors used in Chemical Vapor Deposition (CVD) or
Atomic Layer Deposition (ALD)—such as Antimony Ethoxide (

) or Tris(dimethylamino)antimony (
)—this precursor features a siloxide ligand system.

This structural difference dictates its primary utility: it acts as a Single-Source Precursor (SSP)
capable of delivering both Antimony and Oxygen via a clean "siloxane elimination" mechanism,
or depositing Antimony Silicates depending on the thermal regime. Recently, it has also gained
traction as a high-voltage electrolyte additive in Li-ion batteries, functioning as a scavenger for
decomposition products.

Key Technical Verdict:
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» Best For: High-purity Antimony Oxide (

) deposition where carbon contamination (common in alkoxides) must be minimized, and for
forming cathode-electrolyte interphases (CEIl) in batteries.

« Limitation: Lower volatility compared to TDMASD; requires careful thermal management to
prevent premature oligomerization.

Physicochemical Evaluation & Comparative
Analysis
Structural Characterization

Unlike monomeric liquid precursors,

exhibits a dynamic structure. In the gas phase and solution, it exists primarily as a monomer
with trigonal pyramidal geometry. However, in the solid state, it crystallizes as a dimer, where
two antimony atoms are bridged by siloxy groups, forming a distorted

core.

» Implication for Process Engineers: The dimerization energy barrier means sublimation rates
may be non-linear. Pre-heating bubblers is strictly required to break the dimer for consistent
vapor transport.

Comparative Performance Matrix

The following table contrasts

against industry-standard alternatives.
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Tris(trimethylsiloxy)a

Antimony Ethoxide (

Tris(dimethylamino)a

Feature _ .

ntimony ) ntimony (TDMASD)
Formula
Ligand Type Siloxide (Si-O-Sh) Alkoxide (C-O-Sh) Amide (N-Sb)

High-purity General ALD of Sb,
Primary Use

, Battery Additive CvD , Nitrides

i Eliminat . o T o

Decomposition Siloxane Elimination “Hydride Elimination ransamination /

(Clean)

(Risk of C)

Protonolysis

Thermal Stability

High (Resists
hydrolysis better than

alkoxides)

Moderate (Moisture

sensitive)

Low (Thermally
fragile)

Impurity Profile

Low Carbon, Potential

Si doping

High Carbon (Alkoxy
groups)

Nitrogen incorporation

Volatility

Moderate (Requires
heating >50°C)

High

Very High

The "Siloxane Elimination" Advantage

The critical advantage of using a siloxide precursor is the decomposition pathway. While

alkoxides often decompose via

-hydride elimination (leaving carbon residues), siloxides decompose by eliminating stable

hexamethyldisiloxane (

).

Mechanism:

This pathway is thermodynamically driven by the formation of the strong Si-O-Si bond in the

byproduct, leaving behind a stoichiometric oxide film with significantly reduced carbon

contamination.
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Experimental Protocols
Synthesis of Tris(trimethylsiloxy)antimony

Note: This synthesis requires strict inert atmosphere (Schlenk line or Glovebox).
Reagents:

e Antimony Trichloride (

)

e Lithium Trimethylsilanolate (

)

e Solvent: Anhydrous Diethyl Ether (

Step-by-Step Methodology:

Preparation: Suspend

(1 eq) in anhydrous ether at 0°C under Argon.

» Addition: Dropwise add a solution of

(3.05 eq) in ether. The slight excess ensures complete substitution.

o Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white
precipitate (LiCl) will form.

o Filtration: Filter the solution through a celite pad to remove LiCl.

 Purification: Remove solvent under vacuum. The crude product is a waxy solid. Sublime at
60-80°C under reduced pressure (

Torr) to obtain pure colorless crystals.
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CVD Deposition Protocol (Target: )

This protocol assumes a low-pressure CVD (LPCVD) setup.
e Precursor Loading: Load sublimed

into a stainless steel bubbler.

o Temperature Settings:
o Bubbler Temp: 65°C - 75°C (Critical to generate sufficient vapor pressure).
o Line Temp: 85°C (Prevent condensation).
o Substrate Temp: 350°C - 450°C.

o Carrier Gas: Argon or

at 50 sccm.

o Oxidant: None required (Single Source), but adding

(20 sccm) aids in removing residual organic ligands if the substrate temp is <400°C.

e Process: Introduce vapor. The siloxide undergoes pyrolytic decomposition. Monitor exhaust
for hexamethyldisiloxane (byproduct).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the synthesis logic and the decomposition pathway that
defines this precursor's utility.

Synthesis & Decomposition Pathway
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Figure 1: Reaction pathway from synthesis to CVD deposition, highlighting the clean
elimination of disiloxane.

Battery Electrolyte Application Logic

Recent patents utilize this molecule not for film growth, but as a scavenger in electrolytes.

Li-lon Electrolyte
(LiPF6 / Carbonates)

HF Generation &
Decomposition

Add Sb(OSiMe3)3
(<2 wt%)

Degradation /Intercepts

orms Protective Sb-Si-O Layer

Stable CEI Layer

(Cathode Electrolyte Interphase)
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Figure 2: Mechanism of action for Tris(trimethylsiloxy)antimony as a high-voltage electrolyte
additive.

Safety & Handling (Self-Validating Protocols)

To ensure trustworthiness in the lab, follow these "self-validating” checks:

e The "Smoke" Test: Like many Sb(lll) compounds, the precursor is moisture sensitive (though
less than ethoxides). If you open the vessel and see immediate white fumes, the precursor
has hydrolyzed to

dust. Validation: The material should be a clear/white crystalline solid that does not fume
aggressively in limited air exposure, but should be handled strictly under Argon.

e NMR Validation: Before use in CVD, run a

NMR in

o Pass Criteria: A sharp singlet around
0.1-0.3 ppm (Si-Me3).

o Fail Criteria: Multiple peaks in the methyl region indicate partial hydrolysis (formation of
silanols) or oligomerization.
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¢ Sigma-Aldrich.Precursor Comparison Guide: CVD/ALD Precursors.

o Significance: General baseline data for Antimony Alkoxide/Amide vol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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